molecular formula C26H32N2O5 B3951233 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-phenylpropyl)piperidin-4-yl]methanone;oxalic acid

3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-phenylpropyl)piperidin-4-yl]methanone;oxalic acid

Cat. No.: B3951233
M. Wt: 452.5 g/mol
InChI Key: UTUBVAWPEBYQKN-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-isoquinolin-2-yl-[1-(2-phenylpropyl)piperidin-4-yl]methanone; oxalic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline moiety and a piperidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-phenylpropyl)piperidin-4-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O.C2H2O4/c1-19(20-7-3-2-4-8-20)17-25-14-11-22(12-15-25)24(27)26-16-13-21-9-5-6-10-23(21)18-26;3-1(4)2(5)6/h2-10,19,22H,11-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUBVAWPEBYQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)C(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-phenylpropyl)piperidin-4-yl]methanone typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions are carefully controlled to ensure the formation of the desired isoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-isoquinolin-2-yl-[1-(2-phenylpropyl)piperidin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

3,4-Dihydro-1H-isoquinolin-2-yl-[1-(2-phenylpropyl)piperidin-4-yl]methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-phenylpropyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A related compound with similar structural features but different biological activities.

    2-Phenylpiperidine: Shares the piperidine ring but lacks the isoquinoline moiety.

    Quinoline Derivatives: Compounds with a quinoline core that exhibit different chemical and biological properties.

Uniqueness

3,4-Dihydro-1H-isoquinolin-2-yl-[1-(2-phenylpropyl)piperidin-4-yl]methanone is unique due to its combination of the isoquinoline and piperidine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-phenylpropyl)piperidin-4-yl]methanone;oxalic acid
Reactant of Route 2
Reactant of Route 2
3,4-dihydro-1H-isoquinolin-2-yl-[1-(2-phenylpropyl)piperidin-4-yl]methanone;oxalic acid

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